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Introduction
Triethylammonium bicarbonate (TEAB) is a volatile buffer solution widely employed in the

purification of synthetic oligonucleotides. Its volatility is a key advantage, as it can be easily

removed by lyophilization (freeze-drying), yielding a salt-free oligonucleotide product.[1][2][3]

This makes it an ideal buffer for applications sensitive to residual salts, such as mass

spectrometry and various biological assays. TEAB is commonly used as a mobile phase

component in reversed-phase high-performance liquid chromatography (RP-HPLC) and for the

elution of oligonucleotides from solid-phase extraction (SPE) cartridges.[4][5]

This document provides detailed protocols for the preparation of TEAB buffer and its

application in the purification of oligonucleotides via RP-HPLC and SPE, as well as post-

purification processing.
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Parameter Value Notes

Stock Concentration 1.0 M
A common starting

concentration for dilutions.

pH 8.5 ± 0.5

Achieved by bubbling CO2

through a triethylamine

solution.[1]

Storage 2-8°C

Store in a tightly sealed

container to prevent loss of

CO2 and pH change.[1][2]

Table 2: RP-HPLC Purification Parameters for Oligonucleotides using TEAB
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Parameter Typical Value/Range Notes

Buffer A 0.1 M TEAB, pH 7.5
Aqueous mobile phase

component.[4][6]

Buffer B
0.1 M TEAB in 50%

Acetonitrile, pH 7.5

Organic mobile phase

component for elution.[4][6]

Alternative Buffer A
25 mM TEAB, 20%

Acetonitrile, pH 6.4
[7]

Alternative Buffer B
1 M TEAB, 20% Acetonitrile,

pH 7.6
[7]

Optimized Purity 40 mM TEAB, pH 7.0
Resulted in 93.0% purity for

Oligonucleotide-A.[8]

Flow Rate 4 mL/min
For a 250 mm x 10 mm

column.[4]

Gradient 0 to 50% Buffer B over 20 min

This is a starting point and

should be optimized based on

the oligonucleotide's

properties.[4]

Detection Wavelength 260 - 298 nm

Dependent on the amount and

sequence of the

oligonucleotide.[4][6]

Table 3: Solid-Phase Extraction (SPE) Desalting Parameters
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Parameter Description

Cartridge Type C18 reverse-phase cartridge

Loading Buffer

Sample dissolved in a suitable buffer, often

containing triethylammonium acetate to

enhance binding.[5]

Wash Buffer 10 mM TEAB

Elution Buffer
35% Acetonitrile: 35% Methanol: 30% 10 mM

TEAB

Experimental Protocols
Protocol 1: Preparation of 1 M Triethylammonium
Bicarbonate (TEAB) Buffer (pH ~8.5)
Materials:

Triethylamine (TEA)

Dry ice (solid carbon dioxide)

Deionized, RNase-free water

2 L Erlenmeyer flask with a side-arm

Tygon tubing

2 L flask for the TEA solution

Magnetic stirrer and stir bar

pH meter

Procedure:
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In a fume hood, prepare a 1 M aqueous solution of triethylamine by adding the appropriate

amount of TEA to deionized water. For example, to make 500 mL, add 69.65 mL of

triethylamine to 430.35 mL of sterile water.[2] Be aware that two phases may initially form.[2]

Place the flask containing the TEA solution on a magnetic stirrer and begin stirring.

Carefully fill the 2 L Erlenmeyer flask with crushed dry ice.

Connect one end of the Tygon tubing to the side arm of the flask containing the dry ice.

Submerge the other end of the tubing into the TEA solution, ensuring it reaches the bottom of

the flask.

Allow the carbon dioxide gas from the sublimating dry ice to bubble through the TEA solution.

[1][2]

Continue bubbling for approximately 3-4 hours, or until the pH of the solution stabilizes at

approximately 8.5.[1]

Store the 1 M TEAB buffer in a tightly sealed bottle at 4°C.[1]

Protocol 2: RP-HPLC Purification of Oligonucleotides
Materials:

Crude oligonucleotide sample, dissolved in water

Buffer A: 0.1 M TEAB, pH 7.5

Buffer B: 0.1 M TEAB in 50% Acetonitrile, pH 7.5

RP-HPLC system with a suitable C8 or C18 column (e.g., ACE 10 C8, 250 mm x 10 mm)[4]

UV detector

Procedure:

Ensure the crude oligonucleotide sample is desalted or dissolved in water to have a pH

between 4 and 8.[4]
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Equilibrate the HPLC column with Buffer A.

Inject the oligonucleotide sample (maximum injection volume will depend on the column size,

e.g., 1.2 mL for a 10 mm i.d. column).[4]

Run a linear gradient of acetonitrile by increasing the percentage of Buffer B. A typical

starting gradient is 0-50% Buffer B over 20 minutes at a flow rate of 4 mL/min.[4] The

gradient should be optimized based on the hydrophobicity of the oligonucleotide and any

modifications.[4][6]

Monitor the elution of the oligonucleotide using a UV detector at a wavelength between 260

and 298 nm.[4][6]

Collect the fractions corresponding to the main peak, which represents the full-length

oligonucleotide.

Proceed to Protocol 4 for buffer removal and product recovery.

Protocol 3: Desalting of Oligonucleotides using a C18
SPE Cartridge
Materials:

Oligonucleotide sample in a high-salt buffer

C18 SPE cartridge

Acetonitrile (MeCN)

100 mM Sodium Acetate (NaOAc)

Wash Buffer: 10 mM TEAB

Elution Buffer: 35% MeCN: 35% Methanol: 30% 10 mM TEAB[2]

Syringe for loading and elution

Procedure:
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Equilibrate the Cartridge:

Wash the C18 cartridge with 10 mL of acetonitrile.[2]

Wash with 10 mL of 50% MeCN: 50% 100 mM NaOAc.[2]

Wash with 10 mL of 100 mM NaOAc.[2]

Load the Sample:

Dissolve the oligonucleotide sample in 5 mL of 100 mM NaOAc.[2]

Slowly pass the sample through the cartridge (1-2 drops per second) to ensure efficient

binding.[2] Collect the flow-through.

Wash the Cartridge:

Wash the cartridge with 10 mL of 10 mM TEAB to remove salts.[2]

Elute the Oligonucleotide:

Elute the desalted oligonucleotide with 5 mL of Elution Buffer, collecting 1 mL fractions.[2]

The majority of the oligonucleotide should be in the first two fractions.[2]

Quantify and Recover:

Measure the absorbance of the fractions at 260 nm to identify the fractions containing the

oligonucleotide.[2]

Proceed to Protocol 4 for buffer removal.

Protocol 4: Post-Purification Buffer Removal and
Product Recovery
Materials:

Collected fractions containing the purified oligonucleotide in TEAB buffer
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Lyophilizer (freeze-dryer) or SpeedVac

Nuclease-free water

Procedure:

Pool the fractions containing the purified oligonucleotide.

Freeze the pooled fractions using a dry ice/ethanol bath or a suitable freezer.

Lyophilize the frozen sample until all the TEAB buffer and solvent have been removed.[1]

This will result in a dry, fluffy white powder. The process of lyophilization involves a primary

drying step (sublimation) and a secondary drying step to remove absorbed water molecules.

[9]

Re-suspend the lyophilized oligonucleotide in a desired volume of nuclease-free water.[4][6]

Quantify the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm.
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Caption: Workflow for oligonucleotide purification using TEAB buffer.
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Caption: Preparation of Triethylammonium Bicarbonate (TEAB) buffer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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